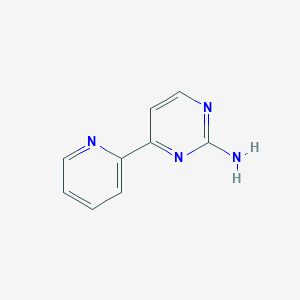

4-(吡啶-2-基)嘧啶-2-胺

描述

4-(Pyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The pyrimidine moiety is a common structural motif in many pharmaceuticals and bioactive molecules, and its derivatives are often explored for their biological activities.

Synthesis Analysis

The synthesis of compounds related to 4-(Pyridin-2-yl)pyrimidin-2-amine often involves the formation of pyrimidine rings through cyclization reactions. For instance, a series of ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold were synthesized, which suggests that similar synthetic strategies could be applied to synthesize the compound . Another study reported the synthesis of a compound from pyridine-4-carboxaldehyde and sulfadiazine, indicating that aldehyde precursors could be key in the synthesis of pyridine-pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including FTIR, NMR, and UV-Visible spectroscopy . X-ray crystallography has also been employed to determine the solid-state structure of these molecules, providing insights into their three-dimensional conformation and potential binding interactions .

Chemical Reactions Analysis

Compounds with pyrimidine and pyridine moieties can participate in a variety of chemical reactions. For example, they can form complexes with metal ions such as Zn(II) and Cu(II), which can be studied using UV/vis spectroscopy . The presence of functional groups like amines can influence the stability and reactivity of these complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be predicted using computational methods such as Density Functional Theory (DFT). These properties include ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, which are crucial for understanding the pharmacokinetic behavior of potential drug candidates . Additionally, molecular docking studies can provide insights into the interaction of these compounds with biological targets .

科学研究应用

组蛋白赖氨酸去甲基酶抑制

已经探索了4-(吡啶-2-基)嘧啶-2-胺衍生物作为JmjC组蛋白N-甲基赖氨酸去甲基酶(KDM)的有效抑制剂。这些衍生物对KDM4和KDM5亚家族表现出活性,并在细胞渗透性和细胞基质中去甲基化的抑制方面展示了活性(Bavetsias et al., 2016)。

抗微生物活性

研究表明,包括4-(吡啶-2-基)嘧啶-2-胺结构在内的嘧啶盐在体外显示出显著的抗菌和抗真菌活性。这些化合物已经被表征并测试其抗微生物效果(Mallikarjunaswamy et al., 2013)。

抗病毒应用

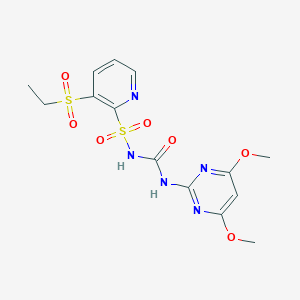

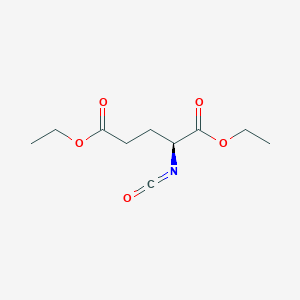

含有4-(吡啶-3-基)嘧啶-2-基胺基的手性β-氨基酸酯衍生物已被合成并显示出抗病毒活性。这些衍生物对烟草花叶病毒的活性高于商业化合物利巴韦林(Bai et al., 2018)。

淀粉样蛋白-β聚集抑制

嘧啶衍生物已被研究作为双重胆碱酯酶和淀粉样蛋白-β(Aβ)聚集抑制剂,针对阿尔茨海默病中的多种病理途径。某些衍生物已显示出对AChE诱导的Aβ纤维聚集的强效抑制(Mohamed et al., 2011)。

细胞周期依赖性激酶抑制

已确定4-噻唑-N-(吡啶-2-基)嘧啶-2-胺衍生物作为细胞周期依赖性激酶4和6的有效和选择性抑制剂,显示出作为抗癌药物候选物的潜力。这些抑制剂已在临床前模型中显示出对肿瘤生长的显著抑制(Tadesse et al., 2017)。

合成和结构研究

已进行了关于4-(吡啶-2-基)嘧啶-2-胺衍生物的合成、结构研究和计算研究。这些包括分子对接研究,以了解它们的相互作用和作为抗微生物剂的潜力(Elangovan et al., 2021)。

作用机制

Target of Action

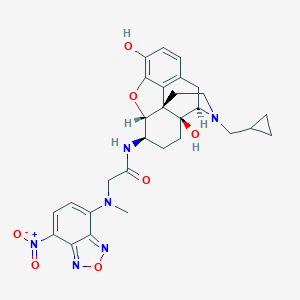

The primary target of 4-(Pyridin-2-yl)pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

4-(Pyridin-2-yl)pyrimidin-2-amine interacts with its target, PLK4, by inhibiting its activity . This inhibition disrupts the normal function of PLK4, leading to changes in the cell cycle and potentially preventing the proliferation of cancer cells .

Biochemical Pathways

The inhibition of PLK4 affects the centriole duplication pathway . This pathway is crucial for maintaining genome integrity, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .

Pharmacokinetics

The compound exhibits good plasma stability and liver microsomal stability . These properties suggest that 4-(Pyridin-2-yl)pyrimidin-2-amine has a favorable pharmacokinetic profile, with potential for good bioavailability .

Result of Action

At the cellular level, 4-(Pyridin-2-yl)pyrimidin-2-amine presents excellent antiproliferative activity against breast cancer cells . This suggests that the compound’s action results in the inhibition of cancer cell growth .

未来方向

生化分析

Biochemical Properties

4-(Pyridin-2-yl)pyrimidin-2-amine has been identified as a potent inhibitor of certain protein kinases, such as PLK4 . This interaction involves the formation of hydrogen bonds between the compound and the active site of the enzyme, leading to the inhibition of the enzyme’s activity .

Cellular Effects

In cellular studies, 4-(Pyridin-2-yl)pyrimidin-2-amine has demonstrated antiproliferative activity against breast cancer cells . It influences cell function by inhibiting the activity of key enzymes involved in cell division and growth . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 4-(Pyridin-2-yl)pyrimidin-2-amine involves binding interactions with biomolecules, particularly enzymes like PLK4 . The compound can inhibit or activate these enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-(Pyridin-2-yl)pyrimidin-2-amine has shown good plasma stability and low risk of drug-drug interactions . Over time, it continues to exhibit its inhibitory effects on target enzymes, influencing cellular function .

Metabolic Pathways

Given its interaction with enzymes like PLK4, it may influence pathways related to cell division and growth .

属性

IUPAC Name |

4-pyridin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXVSZXHWDQESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377514 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66521-65-1 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

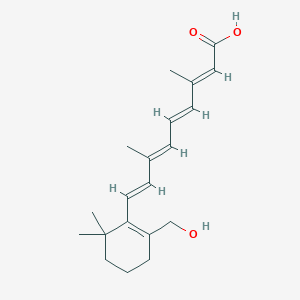

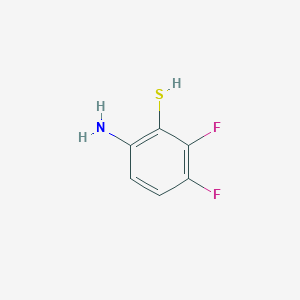

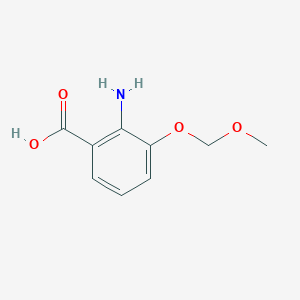

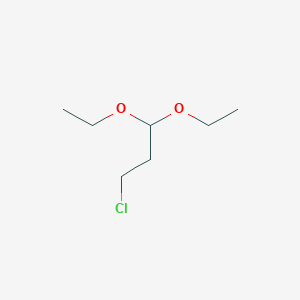

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-(pyridin-2-yl)pyrimidin-2-amine and how does it contribute to its potential as a drug template?

A1: 4-(Pyridin-2-yl)pyrimidin-2-amine is characterized by a planar structure with a pyridine ring and a pyrimidine ring linked together. [] This arrangement, along with the presence of an amino group, allows for diverse interactions with biological targets. X-ray diffraction studies have revealed the formation of Nsp2-H...N hydrogen bonds between molecules, leading to a dimeric structure in the solid state. [] This ability to form hydrogen bonds is crucial for interacting with specific amino acid residues within the active sites of enzymes, making it a promising template for drug design.

Q2: How does 4-(pyridin-2-yl)pyrimidin-2-amine interact with potential targets at the molecular level, particularly in the context of chronic myeloid leukemia (CML)?

A2: Molecular docking studies, using the kinase enzyme (PDB ID 2hyy) as a target relevant to CML, show that 4-(pyridin-2-yl)pyrimidin-2-amine exhibits an energy affinity of ΔG = -10.3 kcal/mol. [, ] While this binding affinity is slightly lower than the control molecule Imatinib (ΔG = -12.8 kcal/mol), the compound demonstrates key interactions. Notably, the amino group of the pyrimidine moiety anchors to Asp427 and His407 residues through hydrogen bonding. [] These residues are crucial for kinase activity, suggesting a potential mechanism for inhibiting this enzyme, which plays a significant role in CML.

Q3: What spectroscopic data supports the structural characterization of 4-(pyridin-2-yl)pyrimidin-2-amine?

A3: The compound has been characterized using FT-IR and UV-Vis spectroscopy. [] FT-IR analysis, supported by computational studies, confirmed the presence of Nsp2-H...N hydrogen bonds in the solid state. This is evident from the shift of N-H stretching vibration peaks to lower wavenumbers compared to the gas phase. [] UV-Vis spectroscopic analysis indicates a donor-acceptor system within the molecule, where the amino group acts as an electron donor and the pyridine and pyrimidine rings serve as electron acceptors. []

Q4: How does the electrostatic potential of 4-(pyridin-2-yl)pyrimidin-2-amine relate to its potential for drug design?

A4: Quantitative electrostatic potential analysis, conducted using the Multiwfn program, highlights regions of positive and negative electrostatic potential within the molecule. [, ] The most positive region (34.8 kcal/mol) is found near the N-H group, while the most negative regions (-35.4 and -34.0 kcal/mol) are located near the nitro group of the derivative N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine. [] Understanding these electrostatic potential distributions can guide the design of derivatives with enhanced binding affinity and specificity towards target proteins, further solidifying its potential as a lead compound in drug discovery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)